1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-methoxyethyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-15(14-8-5-11-21-14)12-18-16(19)17-10-9-13-6-3-2-4-7-13/h2-8,11,15H,9-10,12H2,1H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDGOBXDPUFNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCCC1=CC=CC=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Challenges in Synthesis
- Furan Reactivity : The furan ring’s sensitivity to strong acids and oxidizers necessitates mild reaction conditions during functionalization.
- Urea Stability : Competitive biuret formation and Hoffman elimination side reactions must be mitigated through controlled stoichiometry and temperature.
- Stereochemical Control : The methoxyethyl side chain introduces a stereocenter, requiring enantioselective methods if chiral purity is desired (though racemic synthesis is typical for initial explorations).
Synthesis of the Methoxyethyl-Furan Amine
The methoxyethyl-furan amine serves as the nucleophilic component in urea formation. Its preparation involves sequential etherification and amination steps.
Williamson Ether Synthesis for Methoxyethyl Functionalization
Furfuryl alcohol is alkylated using methyl iodide under basic conditions to install the methoxy group:
$$ \text{Furan-2-ylmethanol} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{2-(methoxyethyl)furan} $$
Conditions : Sodium hydride (1.2 equiv) in tetrahydrofuran (THF) at 0°C, stirred for 12 hours. Yield: ~85% after aqueous workup.
Conversion to Amine via Azide Intermediate
The alcohol is converted to a tosylate, followed by azide displacement and reduction:
- Tosylation :
$$ \text{2-(methoxyethyl)furan} + \text{TsCl} \xrightarrow{\text{Pyridine}} \text{tosylate derivative} $$
Conditions : Tosyl chloride (1.1 equiv), pyridine, 0°C to room temperature, 4 hours. - Azide Formation :
$$ \text{Tosylate} + \text{NaN}_3 \xrightarrow{\text{DMF, 60°C}} \text{azide intermediate} $$
Conditions : Sodium azide (2.0 equiv) in dimethylformamide (DMF), 6 hours. - Staudinger Reduction :
$$ \text{Azide} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{methoxyethyl-furan amine} $$
Conditions : Lithium aluminum hydride (3.0 equiv), refluxing THF, 2 hours. Isolated yield: 72%.
Preparation of Phenethyl Isocyanate
Phenethyl isocyanate is synthesized from phenethylamine using triphosgene, a safer alternative to phosgene:
$$ \text{Phenethylamine} + \text{CCl}3\text{OCO}2\text{CCl}_3 \xrightarrow{\text{DCM, 0°C}} \text{phenethyl isocyanate} $$
Conditions : Triphosgene (0.33 equiv) in dichloromethane (DCM), dropwise addition at 0°C, followed by warming to room temperature. Distillation under reduced pressure yields 89% pure isocyanate.
Urea Formation via Isocyanate-Amine Coupling
The methoxyethyl-furan amine reacts with phenethyl isocyanate to form the target urea:
$$ \text{Methoxyethyl-furan amine} + \text{Phenethyl isocyanate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(2-(furan-2-yl)-2-methoxyethyl)-3-phenethylurea} $$
Optimized Conditions :
- Solvent: Anhydrous DCM
- Base: Triethylamine (1.5 equiv)
- Temperature: 0°C to room temperature, 24 hours
- Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine
- Purification: Silica gel chromatography (ethyl acetate/hexanes gradient)
Yield : 68%
Alternative Synthetic Pathways
Carbodiimide-Mediated Coupling
Using 1,1'-carbonyldiimidazole (CDI) to activate the methoxyethyl-furan amine:
One-Pot Isocyanate Generation
In situ generation of phenethyl isocyanate avoids handling hazardous intermediates:
$$ \text{Phenethylamine} + \text{Triphosgene} \xrightarrow{\text{DCM}} \text{isocyanate} \rightarrow \text{Urea upon amine addition} $$
Yield : 61% with reduced purification steps
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Isocyanate coupling | 68 | 95 | High efficiency, scalable | Requires isocyanate handling |
| CDI-mediated | 54 | 90 | Avoids isocyanates | Sensitive to moisture |
| One-pot synthesis | 61 | 88 | Simplified workflow | Lower yield due to side reactions |
Chemical Reactions Analysis
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical structures. It can be utilized in the development of new materials and intermediates for pharmaceuticals.
Reagent in Organic Reactions
- It functions as a reagent in various organic reactions, contributing to the synthesis of compounds with desired properties and functionalities.
Biological Applications
Antimicrobial Properties
- Preliminary studies indicate that 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea exhibits antimicrobial activities. Furan derivatives are known for their interactions with enzymes and proteins, which may contribute to their biological efficacy.
Anticancer Research
- The compound is under investigation for its potential anticancer properties. Research on similar furan derivatives has shown promising results in inhibiting cancer cell proliferation, suggesting that this compound may also possess similar activities .
Medicinal Applications
Therapeutic Potential
- Ongoing research aims to explore the therapeutic applications of this compound in treating various diseases. Its structural characteristics may allow it to interact with biological targets effectively, leading to potential therapeutic benefits .
Case Studies
Industrial Applications
Material Development
- In industrial settings, this compound is being explored for its use in developing new materials and specialty chemicals. Its unique structure allows it to be integrated into various chemical processes and applications .
Pharmaceutical Intermediates
- As an intermediate in pharmaceutical production, it plays a critical role in synthesizing active pharmaceutical ingredients (APIs) that can lead to new drug formulations .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Building block for complex molecules; reagent in organic reactions |
| Biological Research | Antimicrobial and anticancer properties; interactions with enzymes |
| Medicinal Applications | Potential therapeutic uses; ongoing research into disease treatments |
| Industrial Use | Development of new materials; pharmaceutical intermediates |
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea involves its interaction with specific molecular targets. The furan ring and phenethylurea moiety are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Urea Derivatives
The following table summarizes key structural and functional differences between the target compound and analogous urea derivatives:
Key Observations :
- Aromatic vs. Heterocyclic Substituents : The target compound’s furan ring (C₄H₃O) contrasts with pyrrole (C₄H₄N) in and pyridine in . Furan’s oxygen may enhance hydrogen-bonding capacity compared to nitrogen-containing heterocycles.
Role of Furan Moieties in Urease Inhibition
highlights phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones as urease inhibitors, where the furyl group contributes to binding via π-π stacking and hydrogen bonding . The target compound’s furan moiety may similarly interact with urease’s active site, though substitution patterns (e.g., methoxyethyl vs. propenone chains) could alter potency.
Pharmacokinetic and Physicochemical Properties
Q & A
Q. Example Data from Analogous Urea Syntheses
| Compound | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|
| 7n (analog) | 41.5 | 158–159 | 1660 (C=O), 1540 (N-H bend) |
| 7o (analog) | 48.3 | 202–204 | 1655 (C=O), 1525 (N-H bend) |
Advanced: How can computational methods (e.g., quantum mechanics, molecular dynamics) guide the design of derivatives with enhanced bioactivity?
Answer:
Reaction Path Search : Use density functional theory (DFT) to model the electronic structure of the urea backbone and furan moiety. Identify reactive sites for substitution (e.g., methoxy group or phenethyl chain) that modulate steric/electronic effects.
Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., kinases or GPCRs) to predict binding affinities. For example, the furan oxygen may form hydrogen bonds with Arg/Lys residues in enzymatic pockets.
Feedback Loops : Integrate experimental data (e.g., IC₅₀ values) with computational predictions to refine force fields and reaction parameters iteratively .
Q. Key Parameters for MD Simulations
| Parameter | Value |
|---|---|
| Force Field | CHARMM36 |
| Solvation Model | TIP3P |
| Simulation Time | 100 ns |
Basic: What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- ¹H/¹³C NMR : Confirm the presence of the furan ring (δ 6.2–7.4 ppm for protons) and urea NH groups (δ 5.8–6.5 ppm). Compare with analogous compounds like 1-(1,3-benzodioxol-5-yl)-3-phenethylurea .
- IR Spectroscopy : Look for urea C=O stretches (1640–1680 cm⁻¹) and methoxy C-O vibrations (1100–1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of furan or phenethyl groups) .
Advanced: How can researchers resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
Answer:
Mechanistic Profiling : Perform kinetic assays to compare target engagement (e.g., enzyme inhibition) in cell-free vs. cell-based systems. For example, discrepancies may arise from metabolic instability (e.g., CYP450-mediated oxidation of the furan ring).
ADME/Tox Screening : Use LC-MS/MS to quantify plasma/tissue concentrations and identify metabolites. Adjust dosing regimens to account for rapid clearance .
Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to assess significance across replicates and models .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Answer:
- Hazard Identification : Based on structurally similar ureas (e.g., [(3-chlorophenyl)-phenylmethyl]urea), potential risks include skin/eye irritation and respiratory sensitization .
- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis/purification.
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately .
Advanced: How can AI-driven experimental design (e.g., robotic automation) accelerate the discovery of novel derivatives?
Answer:
High-Throughput Screening (HTS) : Deploy robotic liquid handlers to test >1,000 reaction conditions (e.g., catalysts, solvents) in parallel.
Machine Learning (ML) : Train models on historical data (e.g., yields, bioactivity) to predict optimal substituents. For instance, decision trees can prioritize phenethyl vs. benzyl groups for solubility.
Autonomous Labs : Integrate AI with COMSOL Multiphysics for real-time optimization of reaction parameters (e.g., temperature gradients in flow reactors) .
Basic: What are the key differences between this compound and structurally similar ureas (e.g., 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea)?
Answer:
| Feature | This compound | 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea |
|---|---|---|
| Aromatic Substitution | Furan (electron-rich) | Chlorine and methyl groups (electron-deficient) |
| Bioactivity | Potential CNS targeting (phenethyl chain) | Likely herbicidal (chlorinated aryl groups) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) | Low solubility due to hydrophobic substituents |
Advanced: What strategies can mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
- Solvent Screening : Test solvent mixtures (e.g., DCM/hexane or EtOAc/MeOH) to induce slow crystallization.
- Temperature Gradients : Use a thermal cycler to vary cooling rates (0.1–1.0°C/hour).
- Seeding : Add microcrystals of analogous ureas (e.g., 1,1'-(1,2-phenylene)bis(3-phenylurea)) to template growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
